5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC17711826
Molecular Formula: C10H14Cl2F2N2O
Molecular Weight: 287.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14Cl2F2N2O |
|---|---|
| Molecular Weight | 287.13 g/mol |
| IUPAC Name | 5-(difluoromethoxy)-2-pyrrolidin-3-ylpyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H12F2N2O.2ClH/c11-10(12)15-8-1-2-9(14-6-8)7-3-4-13-5-7;;/h1-2,6-7,10,13H,3-5H2;2*1H |
| Standard InChI Key | LEMHMECXNBBRMO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1C2=NC=C(C=C2)OC(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound has the systematic IUPAC name 5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride, reflecting its core pyridine ring substituted at positions 2 and 5. Its molecular formula is C₁₁H₁₃F₂N₂O·2HCl, yielding a molecular weight of 299.92 g/mol (calculated from isotopic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, Cl=35.45) . The CAS Registry Number 1955494-02-6 uniquely identifies this dihydrochloride salt form, distinguishing it from related free bases or alternative salts .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride |
| CAS Number | 1955494-02-6 |
| Molecular Formula | C₁₁H₁₃F₂N₂O·2HCl |
| Molecular Weight | 299.92 g/mol |
| Purity (Commercial) | ≥95% (HPLC) |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for this specific compound are proprietary, analogous pyridine-pyrrolidine derivatives are synthesized through:
-
Nucleophilic Aromatic Substitution: Introducing the pyrrolidine moiety to a halogenated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
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Etherification: Installing the difluoromethoxy group via reaction of a hydroxylated intermediate with difluoromethyl triflate .
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt, as confirmed by the stoichiometric 2:1 HCl ratio .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 65–75 |
| Difluoromethoxylation | ClCF₂H, NaH, THF, 0°C → rt | 50–60 |
| Salt Formation | HCl (g), EtOH, 0°C | 85–90 |
Reaction times vary from 12–48 hours, with purification via column chromatography or recrystallization . Scale-up challenges include controlling exotherms during difluoromethylation and minimizing racemization at the pyrrolidine center.
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits:
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High aqueous solubility (>50 mg/mL at 25°C), facilitating in vitro assays .
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Hygroscopicity: Requires desiccated storage (-20°C under argon) to prevent hydration .
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pH-dependent stability: Decomposes above pH 8.0, releasing free base and HCl .
Spectroscopic Data
Though experimental spectra are unpublished, predicted characteristics include:
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¹H NMR (D₂O): δ 8.35 (d, J=2.4 Hz, H-6), 7.95 (dd, J=2.4, 8.8 Hz, H-4), 6.80 (d, J=8.8 Hz, H-3), 4.10–3.70 (m, pyrrolidine H), 3.50–3.20 (m, OCF₂H) .
Biological Activity and Applications
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, goggles, lab coat |
| Ventilation | Fume hood (≥0.5 m/s face velocity) |
| Storage | Sealed container, -20°C, dark |
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